Cas no 1311166-07-0 ({3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid)

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is a boronic acid derivative featuring a piperidine-substituted ethoxy linker, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. The compound’s boronic acid moiety facilitates efficient palladium-catalyzed C-C bond formation, while the piperidine group improves solubility and stability in organic and aqueous media. Its structural design makes it particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. The compound exhibits good compatibility with diverse reaction conditions, enabling its use in complex molecular architectures. Careful handling under inert conditions is recommended to preserve its reactivity. This reagent is suitable for research and industrial applications requiring selective aryl coupling.
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid structure
1311166-07-0 structure
Product name:{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid
CAS No:1311166-07-0
MF:C13H20BNO3
MW:249.113803863525
MDL:MFCD11540656
CID:4587553
PubChem ID:43327888

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid Chemical and Physical Properties

Names and Identifiers

    • {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
    • (3-[2-(Piperidin-1-yl)ethoxy]phenyl)boranediol
    • SB74085
    • [3-(2-piperidin-1-ylethoxy)phenyl]boronic acid
    • CS-0178746
    • {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronicacid
    • F88403
    • 3-[2-(piperidin-1-yl)ethoxy]phenylboronic acid
    • EN300-80747
    • Z381513296
    • (3-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid
    • 1311166-07-0
    • {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid
    • MDL: MFCD11540656
    • Inchi: 1S/C13H20BNO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11,16-17H,1-3,7-10H2
    • InChI Key: RVGXCTOOQRWXTB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(B(O)O)C=1)CCN1CCCCC1

Computed Properties

  • Exact Mass: 249.1536237g/mol
  • Monoisotopic Mass: 249.1536237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-80747-0.5g
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95.0%
0.5g
$391.0 2025-02-21
Chemenu
CM430345-250mg
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95%+
250mg
$216 2022-06-13
Enamine
EN300-80747-1.0g
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95.0%
1.0g
$513.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9311-1G
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95%
1g
¥ 2,171.00 2023-03-30
Chemenu
CM430345-1g
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95%+
1g
$394 2022-09-03
Enamine
EN300-80747-0.1g
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95.0%
0.1g
$144.0 2025-02-21
Enamine
EN300-80747-2.5g
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95.0%
2.5g
$1008.0 2025-02-21
Enamine
EN300-80747-10g
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 95%
10g
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Aaron
AR01AK65-250mg
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1PlusChem
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{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
1311166-07-0 98%
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$150.00 2025-03-19

Additional information on {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid

Introduction to {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic Acid (CAS No. 1311166-07-0)

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1311166-07-0, features a unique structural motif that combines a phenyl ring with a boronic acid functional group, further modified by an ethoxy side chain linked to a piperidine ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules and advanced materials.

The boronic acid moiety in {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is particularly noteworthy due to its reactivity and stability under a range of conditions. Boronic acids are well-known for their ability to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules. This reactivity has made {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.

The piperidine ring in the structure contributes to the compound's solubility and bioavailability, making it an attractive candidate for drug development. Piperidine derivatives are commonly found in active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic properties. The ethoxy group further enhances the compound's versatility by providing additional sites for functionalization and interaction with biological targets.

Recent research has highlighted the potential applications of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid in the development of novel therapeutics. For instance, studies have demonstrated its utility in the synthesis of targeted drug delivery systems, where the boronic acid functionality allows for specific interactions with biological molecules. Additionally, the compound has been explored as a precursor in the creation of smart materials that can respond to environmental stimuli, such as changes in pH or temperature.

The phenyl ring in {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid also plays a crucial role in its chemical behavior. Phenyl derivatives are known for their stability and aromaticity, which contribute to the overall robustness of the compound. This stability is particularly important in pharmaceutical applications, where compounds need to maintain their integrity under various storage and handling conditions.

In addition to its synthetic utility, {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid has been investigated for its potential role in catalysis. The boronic acid group can act as a ligand in transition metal-catalyzed reactions, facilitating various transformations that would be otherwise difficult to achieve. This capability has opened up new avenues for research in organometallic chemistry and catalytic processes.

The combination of these structural features makes {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its potential in materials science, and its utility in catalytic processes underscore its importance as a research chemical.

As research continues to uncover new applications and methodologies, the significance of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is expected to grow further. Its unique structural properties and reactivity make it an indispensable tool for chemists and researchers working on cutting-edge projects in pharmaceuticals, materials science, and beyond.

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(CAS:1311166-07-0){3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid
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